N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide, commonly referred to as LY2886721, is a potent inhibitor of the beta-site amyloid precursor protein cleaving enzyme (BACE1). This compound has garnered attention for its potential therapeutic applications in treating Alzheimer’s disease by inhibiting the formation of amyloid-beta peptides, which are implicated in the pathogenesis of the disease.
LY2886721 is classified as a small organic molecule. It belongs to a class of compounds known as BACE1 inhibitors, which are designed to interfere with the enzymatic activity responsible for cleaving amyloid precursor proteins.
The synthesis of LY2886721 involves multiple steps that typically include the formation of the tetrahydrofuro-thiazine core followed by functionalization to introduce the fluorophenyl and pyridine carboxamide moieties. Specific synthetic routes may vary, but they generally entail:
The detailed synthetic route may involve various reagents and conditions tailored to achieve optimal yields and purity. For instance, protecting groups may be employed during synthesis to prevent unwanted reactions at sensitive sites.
The molecular formula for LY2886721 is C₁₄H₁₄F₂N₄O₂S. The compound features a complex structure with several functional groups contributing to its biological activity.
LY2886721 primarily acts through competitive inhibition of BACE1, impacting the cleavage of amyloid precursor protein. This inhibition leads to reduced levels of amyloid-beta peptides in neuronal cultures and animal models.
In vitro studies have shown that LY2886721 exhibits an IC50 value (the concentration required to inhibit 50% of enzyme activity) ranging from 10.7 nM to 20.3 nM depending on the assay conditions . These values indicate a high potency for BACE1 inhibition.
The mechanism by which LY2886721 inhibits BACE1 involves:
Studies have demonstrated significant reductions in cerebrospinal fluid levels of amyloid-beta following treatment with LY2886721 in animal models . This suggests effective central nervous system penetration and action.
LY2886721 is primarily investigated for its potential in treating Alzheimer's disease through:
This compound exemplifies a targeted approach in drug development aimed at modifying disease progression through biochemical intervention. Its continued study may yield significant insights into not only Alzheimer’s disease but also other neurodegenerative disorders characterized by similar pathogenic mechanisms.
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0